molecular formula C16H11N3OS B392593 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol CAS No. 27979-00-6

1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol

Cat. No.: B392593
CAS No.: 27979-00-6
M. Wt: 293.3g/mol
InChI Key: USKNSFTWIPDZFI-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Safety and Hazards

While specific safety and hazard information for “1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol” is not available in the retrieved papers, it’s worth noting that the synthesis of benzothiazoles often involves the use of green chemistry principles and simple reagents to avoid the use of toxic solvents and minimize the formation of side products .

Future Directions

Benzothiazoles, including “1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol”, continue to attract great interest from researchers for drug design due to their high biological and pharmacological activity . Future research will likely focus on developing new drugs and materials and new synthetic approaches and patterns of reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization. Common synthetic methods include:

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring of the benzothiazole moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c20-15-10-13(11-6-2-1-3-7-11)18-19(15)16-17-12-8-4-5-9-14(12)21-16/h1-10,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKNSFTWIPDZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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